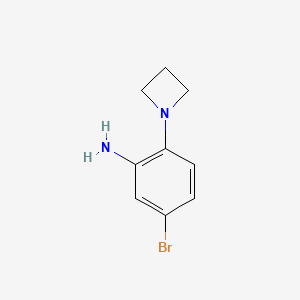

2-(Azetidin-1-YL)-5-bromoaniline

Description

Significance of Azetidine (B1206935) and Bromoaniline Motifs in Chemical Synthesis

The interest in 2-(Azetidin-1-YL)-5-bromoaniline stems from the well-established importance of its constituent chemical moieties.

Azetidines, as four-membered nitrogen-containing heterocycles, are prized in medicinal chemistry for their ability to introduce conformational rigidity and novel vector orientations into drug candidates. organic-chemistry.orgbeilstein-journals.org Their strained ring system, while more stable than that of aziridines, allows for unique reactivity and functionalization. nih.govnih.gov The incorporation of an azetidine ring can influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical in drug design. beilstein-journals.org In materials science, four-membered heterocycles are explored as building blocks for polymers and functional materials due to their unique structural and electronic properties. youtube.comnih.gov

Halogenated anilines, particularly bromoanilines, are versatile intermediates in organic synthesis. The bromine atom serves as a valuable handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. beilstein-journals.orgmdpi.com The amino group, in turn, can be readily diazotized or acylated, offering further avenues for functionalization. chemspider.com This dual reactivity makes bromoanilines key starting materials for the synthesis of pharmaceuticals, agrochemicals, and dyes. researchgate.net

Historical Context of Azetidine and Aryl Halide Chemistry Pertinent to this compound

The synthesis of azetidines has historically been a challenge due to the inherent ring strain. beilstein-journals.org Early methods often involved multi-step sequences with harsh conditions. However, significant progress has been made, with modern methods including intramolecular cyclizations and ring expansions of other heterocycles. google.com The development of catalytic methods has further expanded the accessibility of diverse azetidine derivatives.

The chemistry of aryl halides has been revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions. The development of the Buchwald-Hartwig amination in the late 20th century, for instance, provided a powerful tool for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds. beilstein-journals.orgmdpi.com These advancements have made aryl halides, including bromoanilines, indispensable building blocks in modern organic synthesis.

Scope and Research Aims for this compound Investigations

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structure suggests several potential research directions. Investigations would likely focus on its utility as a building block in the synthesis of more complex molecules.

Key research aims could include:

Exploration of Synthetic Utility: Utilizing the bromine atom for cross-coupling reactions to introduce a variety of substituents, thereby creating a library of novel compounds. The amino group could also be a site for further derivatization.

Medicinal Chemistry Applications: Incorporating the this compound scaffold into known pharmacophores to assess its impact on biological activity. The unique combination of the azetidine ring and the bromoaniline moiety could lead to the discovery of new therapeutic agents.

Materials Science: Investigating the potential of this compound as a monomer or precursor for the synthesis of novel polymers or organic electronic materials, where the electronic properties of the bromoaniline core and the structural influence of the azetidine ring could be advantageous.

Given the commercial availability of this compound, it serves as a readily accessible starting material for such exploratory research endeavors.

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrN2 |

|---|---|

Molecular Weight |

227.10 g/mol |

IUPAC Name |

2-(azetidin-1-yl)-5-bromoaniline |

InChI |

InChI=1S/C9H11BrN2/c10-7-2-3-9(8(11)6-7)12-4-1-5-12/h2-3,6H,1,4-5,11H2 |

InChI Key |

PXVIZRBGSXDWJT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C2=C(C=C(C=C2)Br)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy provides profound insights into the molecular framework of 2-(Azetidin-1-YL)-5-bromoaniline by mapping the chemical environments of its constituent protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is fundamental in identifying the number and types of protons within a molecule and their neighboring atoms. While specific spectral data for this compound is not widely published, analysis of related structures like 2-bromoaniline (B46623) and its derivatives offers a predictive framework. For instance, in 2-bromoaniline, aromatic protons typically appear as multiplets in the range of δ 6.60-7.40 ppm, and the amine (-NH₂) protons present as a broad singlet. chemicalbook.comchemicalbook.com In this compound, the protons of the azetidine (B1206935) ring would be expected to show characteristic signals, likely in the aliphatic region of the spectrum. The methylene (B1212753) protons adjacent to the nitrogen would be deshielded, appearing further downfield than the other methylene group.

| Predicted ¹H NMR Data for this compound | |

| Chemical Shift (δ) ppm | Multiplicity & Integration |

| ~ 7.0 - 7.5 | Multiplet, Aromatic Protons |

| ~ 6.5 - 6.8 | Multiplet, Aromatic Protons |

| ~ 4.0 (broad) | Singlet, -NH₂ |

| ~ 3.5 - 4.0 | Triplet, -CH₂- (azetidine, adjacent to N) |

| ~ 2.2 - 2.6 | Quintet, -CH₂- (azetidine) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, the aromatic carbons would resonate in the downfield region (δ 110-150 ppm). The carbon atom bonded to the bromine would be significantly influenced, and its chemical shift would be a key identifier. The carbons of the azetidine ring would appear in the upfield region.

| Predicted ¹³C NMR Data for this compound | |

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 - 150 | C-N (aromatic) |

| ~ 130 - 135 | C-H (aromatic) |

| ~ 120 - 125 | C-H (aromatic) |

| ~ 115 - 120 | C-Br (aromatic) |

| ~ 110 - 115 | C-H (aromatic) |

| ~ 50 - 55 | -CH₂- (azetidine, adjacent to N) |

| ~ 15 - 20 | -CH₂- (azetidine) |

Two-Dimensional NMR Correlation Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons within the aromatic ring and the azetidine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom that bears a proton. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu This would be instrumental in connecting the azetidine ring to the bromoaniline moiety by showing correlations between the azetidine protons and the aromatic carbons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. mdpi.comnih.govkobv.de

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental formula of this compound (C₉H₁₁BrN₂), distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass would be calculated based on the most abundant isotopes of each element.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orglibretexts.orgslideshare.net

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups:

| Characteristic IR Absorption Bands | |

| Frequency Range (cm⁻¹) | Functional Group |

| 3300 - 3500 | N-H stretching (primary amine) |

| 2850 - 2960 | C-H stretching (aliphatic, azetidine) |

| ~1600 | C=C stretching (aromatic ring) |

| 1250 - 1350 | C-N stretching (aromatic amine and azetidine) |

| 550 - 650 | C-Br stretching |

The presence of a primary amine is typically indicated by two sharp bands in the N-H stretching region. libretexts.org The various C-H and C-C vibrations of the aromatic and azetidine rings would also contribute to the fingerprint region of the spectrum. libretexts.org

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Confirmation

X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's solid-state structure. This powerful analytical technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. Such data is crucial for confirming the molecular connectivity, understanding intermolecular interactions like hydrogen bonding and π-stacking, and establishing the absolute stereochemistry of chiral centers.

While specific crystallographic data for this compound is not available in the surveyed literature, the analysis of structurally related bromo-substituted heterocyclic compounds provides a clear example of the data this method yields. For instance, the crystal structure of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, a complex molecule also containing a bromine substituent, was determined by single X-ray crystallography. researchgate.net The crystals were found to be triclinic with a P-1 space group. researchgate.net The detailed structural information obtained from such an analysis allows for the identification of stabilizing forces within the crystal lattice, including various non-covalent interactions that dictate the supramolecular assembly. researchgate.net

The type of data generated from a single-crystal X-ray diffraction experiment is detailed in the table below, using data for the aforementioned brominated spiro compound as a representative example.

Table 1: Representative Crystallographic Data for a Bromo-Substituted Heterocyclic Compound. Data presented is for 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione as a representative example.

| Parameter | Value | Significance |

|---|---|---|

| Formula | C108H60Br4N4O29S2 | Represents the elemental composition of the asymmetric unit. researchgate.net |

| Crystal System | Triclinic | Describes the basic geometric shape of the unit cell. researchgate.net |

| Space Group | P-1 | Defines the symmetry elements of the unit cell. researchgate.net |

| Unit Cell Dimensions | a = 11.8333(6) Å | The lengths of the edges of the unit cell. researchgate.net |

| b = 12.8151(6) Å | ||

| c = 17.1798(8) Å | ||

| Unit Cell Angles | α = 77.317(4)° | The angles between the edges of the unit cell. researchgate.net |

| β = 74.147(4)° | ||

| γ = 66.493(5)° | ||

| Volume (V) | 2280.0(2) ų | The volume of the unit cell. researchgate.net |

| Z | 1 | The number of formula units per unit cell. researchgate.net |

| Calculated Density (Dcalc) | 1.647 g/cm³ | The theoretical density of the crystal. researchgate.net |

For this compound, a crystallographic analysis would definitively confirm the planar geometry of the aniline (B41778) ring, the puckering of the four-membered azetidine ring, and the precise orientation of the bromine and azetidinyl substituents relative to the amine group.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores—the parts of a molecule responsible for absorbing light. The aniline ring system in this compound, with its delocalized π-electrons and heteroatomic substituents (amine, bromine, azetidine nitrogen), constitutes a significant chromophore.

UV-Vis spectra reveal the wavelengths at which a molecule absorbs light, corresponding to the energy required to promote electrons from a ground state to a higher energy excited state (e.g., π → π* and n → π* transitions). The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are highly sensitive to the molecular structure, including the nature and position of substituents and the solvent environment.

While a specific UV-Vis spectrum for this compound is not detailed in the available search results, the analysis of related bromoaniline-based systems provides insight into the expected spectral characteristics. For example, bromoaniline-based Schiff base complexes have been studied for their sensing capabilities using UV-Vis spectroscopy. nih.govacs.org These studies show that the electronic absorption bands are sensitive to the coordination of metal ions, which alters the electronic structure of the chromophore. nih.govacs.org For instance, the addition of Al³⁺ to one such complex resulted in a decrease of an absorption band at 395 nm and the appearance of a new band at 339 nm, indicating a significant electronic perturbation upon ion binding. nih.govacs.org

The UV-Vis spectrum of this compound is expected to be influenced by its key structural features:

Aniline Moiety: The primary chromophore, exhibiting characteristic π → π* transitions.

Bromine Substituent: As a halogen, bromine can act as an auxochrome, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted aniline due to its electron-donating resonance effect and electron-withdrawing inductive effect.

Azetidinyl Group: The nitrogen atom of the azetidine ring, being an auxochrome, can also modulate the electronic transitions of the aniline ring.

The table below illustrates the type of data obtained from UV-Vis analysis for a related bromoaniline compound, which serves as a proxy for understanding the chromophoric behavior.

Table 2: Representative UV-Vis Absorption Data for a Bromoaniline-Based System. Data presented is for a bromoaniline-based Schiff base complex as a representative example.

| System | Solvent System | λmax (nm) | Observed Transition/Event |

|---|---|---|---|

| Free Complex 2 | DMSO/H₂O HEPES buffer | 395 | Initial π → π* transition of the free ligand complex. nih.gov |

| Complex 2 + Al³⁺ | DMSO/H₂O HEPES buffer | 339 | Blue-shifted band appearing upon addition of Al³⁺ ions. nih.gov |

| Complex 2 + Hg²⁺ | DMSO/H₂O HEPES buffer | 348 | Blue-shifted band appearing upon addition of Hg²⁺ ions. nih.gov |

A detailed UV-Vis analysis of this compound would provide valuable data on its electronic properties, which is fundamental for applications in materials science and as a molecular probe.

Chemical Reactivity and Mechanistic Investigations of 2 Azetidin 1 Yl 5 Bromoaniline

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring is a key site for functionalization, primarily through reactions that involve the formation of new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, from an aromatic ring. wikipedia.org The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.orgpressbooks.publumenlearning.com The aromaticity of the ring is temporarily broken in this step. libretexts.org In the subsequent elimination step, the leaving group departs, and the aromaticity of the ring is restored. libretexts.orglibretexts.org

The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is typically required to stabilize the negative charge of the Meisenheimer complex and activate the ring towards nucleophilic attack. libretexts.orglibretexts.orgpressbooks.publumenlearning.com In the case of 2-(azetidin-1-yl)-5-bromoaniline, the amino group is an electron-donating group (EDG) and the azetidinyl group is also generally considered to be electron-donating. These groups increase the electron density of the aromatic ring, making it less susceptible to nucleophilic attack. Therefore, direct nucleophilic aromatic substitution of the bromine atom in this compound is generally not favored under standard SNAr conditions. For such a reaction to proceed, the introduction of a potent electron-withdrawing group, such as a nitro group, on the aromatic ring would likely be necessary. libretexts.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Kumada, Sonogashira)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. The aryl bromide moiety of this compound is an excellent substrate for various palladium- or nickel-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgnih.gov The Suzuki-Miyaura reaction is known for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids. libretexts.orgnih.gov For this compound, a typical Suzuki-Miyaura coupling would involve its reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand, and a base. The reaction would result in the formation of a new carbon-carbon bond at the position of the bromine atom.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile and a nickel or palladium catalyst to couple with an organic halide. wikipedia.orgorganic-chemistry.org This was one of the first catalytic cross-coupling methods to be developed. wikipedia.orgorganic-chemistry.org The reaction of this compound with a Grignard reagent (e.g., phenylmagnesium bromide) in the presence of a nickel catalyst, such as NiCl₂(dppe), would be expected to yield the corresponding biaryl product. wikipedia.orgresearchgate.net

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. wikipedia.orgorganic-chemistry.org The reaction is generally carried out under mild conditions with a base, such as an amine, which also often serves as the solvent. wikipedia.org The Sonogashira coupling of this compound with a terminal alkyne would lead to the synthesis of an alkynyl-substituted aniline (B41778) derivative. Copper-free Sonogashira protocols have also been developed. acs.orgucsb.edu

| Cross-Coupling Reaction | Organometallic Reagent | Typical Catalyst | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Palladium complex | Biaryl, vinylarene |

| Kumada | Grignard reagent | Nickel or Palladium complex | Biaryl, alkylarene |

| Sonogashira | Terminal alkyne | Palladium complex (with Cu co-catalyst) | Arylalkyne |

Oxidative Addition Pathways in Catalytic Cycles

The cross-coupling reactions mentioned above proceed through a catalytic cycle that is initiated by the oxidative addition of the aryl halide to a low-valent transition metal center, typically palladium(0) or nickel(0). electronicsandbooks.comuwindsor.carsc.org In this key step, the metal inserts into the carbon-bromine bond of this compound, leading to the formation of an organopalladium(II) or organonickel(II) intermediate. electronicsandbooks.comuwindsor.carsc.org The mechanism of this oxidative addition can vary, with possibilities including a concerted three-centered transition state or a more polar nucleophilic displacement-like pathway. chemrxiv.org The nature of the ligand on the metal center, the substrate, and the reaction conditions can influence which pathway is favored. chemrxiv.org The resulting organometallic species then undergoes transmetalation with the organometallic reagent (from the Suzuki, Kumada, or Sonogashira reaction) and subsequent reductive elimination to afford the final coupled product and regenerate the active catalyst. youtube.com

Reactivity of the Amino Group

The primary amino group in this compound is a nucleophilic center and can participate in a variety of reactions common to anilines.

Acylation, Alkylation, and Arylation Reactions

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus reactive towards electrophiles.

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, treatment with acetyl chloride would yield N-(2-(azetidin-1-yl)-5-bromophenyl)acetamide. This acylation can be a useful strategy to protect the amino group or to modify the electronic properties of the molecule. ncert.nic.in

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue. ncert.nic.in To achieve mono-alkylation, specific strategies such as reductive amination or the use of catalysts may be required. rsc.org

Arylation: The arylation of anilines can be accomplished through various methods, including transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or through reactions involving arynes. nih.govnih.gov These methods allow for the formation of diarylamines. A metal-free approach for the arylation of anilines using arylhydrazines and dioxygen has also been reported. nih.gov

Formation of Schiff Bases and Imines

The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comresearchgate.netajol.inforecentscientific.comnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. ncert.nic.inmasterorganicchemistry.com The formation of anils, which are imines derived from the condensation of aromatic amines like aniline with aldehydes, is a well-established transformation. masterorganicchemistry.com The resulting imine can be isolated or used in situ for further reactions, such as reduction to a secondary amine.

| Reactant | Reaction Type | Product |

|---|---|---|

| Aldehyde or Ketone | Condensation | Schiff Base/Imine |

| Acid Chloride/Anhydride | Acylation | Amide |

| Alkyl Halide | Alkylation | Secondary/Tertiary Amine |

| Aryl Halide (with catalyst) | Arylation | Diarylamine |

Cyclization Reactions for Heterocycle Formation

The presence of both an amino group and a bromine atom on the aniline ring of this compound makes it a prime candidate for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are often mediated by transition metal catalysts and are a cornerstone of modern synthetic strategies for creating complex molecular architectures.

One notable application is in the synthesis of azetidine-fused 1,4-benzodiazepin-2-one derivatives. This transformation can be achieved through an intramolecular copper(I)-catalyzed cross-coupling reaction. nih.gov The aniline nitrogen acts as a nucleophile, displacing the bromine atom on the same molecule to form a new seven-membered ring fused to the original benzene (B151609) ring. This type of reaction highlights the utility of the compound in constructing polycyclic structures with potential biological activity.

The broader field of heterocycle synthesis frequently employs cyclization strategies. mdpi.com For instance, pyridinium (B92312) and quinolinium 1,4-zwitterions have been utilized in various cyclization reactions, including (5+2) and (3+2) pathways, to generate complex heterocyclic frameworks like benzopyridothiazepines and benzothiophenes. mdpi.com Similarly, the reaction of heterocyclic azides with 2-cyanoacetamidines can lead to the formation of C,N-diheteroarylcarbamidines through a tandem cycloaddition and rearrangement process. beilstein-journals.orgnih.gov These examples, while not directly involving this compound, illustrate the general principles and synthetic potential of cyclization reactions in building diverse heterocyclic compounds. nih.govnih.govajrconline.org

The following table provides a conceptual overview of potential cyclization reactions involving aryl halides and amines, which are analogous to the functionalities present in this compound.

Table 1: Conceptual Cyclization Reactions for Heterocycle Formation

| Reactant Type 1 | Reactant Type 2 | Catalyst/Conditions | Resulting Heterocycle |

| o-Haloaniline | Alkyne | Palladium or Copper Catalyst | Indole derivative |

| o-Haloaniline | Carbonyl Compound | Acid or Base Catalyst | Quinoline or Quinoxaline derivative |

| o-Haloaniline | Nitrile | Lewis Acid | Benzimidazole derivative |

This table presents generalized cyclization reactions and does not represent specific experimental results for this compound.

Transformations Involving the Azetidine (B1206935) Ring

The azetidine ring, a four-membered saturated heterocycle, is characterized by significant ring strain. rsc.org This inherent strain makes it susceptible to a variety of chemical transformations that are not as readily observed in less strained five- or six-membered rings. The reactivity of the azetidine moiety in this compound derivatives can be harnessed for further molecular diversification.

The strained nature of the azetidine ring makes it a good electrophile, particularly after activation of the nitrogen atom. Nucleophilic ring-opening reactions are a major class of transformations for azetidines. magtech.com.cnnih.gov These reactions typically require activation by a Lewis acid or conversion of the azetidine nitrogen into a quaternary ammonium salt, making it a better leaving group. magtech.com.cn The regioselectivity of the ring-opening is influenced by both electronic and steric factors. magtech.com.cn

For instance, in unsymmetrically substituted azetidines, nucleophiles often attack the carbon atom that can better stabilize a positive charge in the transition state. magtech.com.cn Following the ring-opening, the resulting linear amine can be further functionalized, providing a pathway to a wide array of polysubstituted acyclic compounds. nih.gov A "build and release" strategy, where a molecule is first cyclized to introduce strain and then subjected to a ring-opening functionalization, is an emerging concept in organic synthesis. nih.govbeilstein-journals.org

Recent research has demonstrated the ring-opening of azetidines using various nucleophiles, including sulfur and oxygen-based reagents. nih.govbeilstein-journals.org For example, photochemically generated azetidinols can undergo ring-opening upon the addition of electron-deficient ketones or boronic acids to form aminodioxolanes. nih.govbeilstein-journals.org

Beyond simple ring-opening, the azetidine ring can also participate in ring expansion and contraction reactions, providing access to other heterocyclic systems. These transformations often involve the formation of reactive intermediates and subsequent intramolecular rearrangements.

Ring expansion of azetidines to five-membered rings like pyrrolidines has been achieved through various methods. One approach involves the reaction of azetidines with diazo compounds in the presence of a rhodium catalyst, leading to a one-carbon insertion. nsf.gov Another strategy is the acid-mediated ring expansion of 2-acyl azetidines, which can be combined with their synthesis from diazo compounds to create a multi-step sequence for accessing 1,3-oxazinan-2-ones. rsc.org Gold(I) catalysts have also been employed for the ring expansion of 2-azetidinyl ynones to pyrrolin-4-ones. rsc.org

Conversely, ring contraction reactions can also occur, although they are less common. For example, N-sulfonylpyrrolidinones can undergo a formal ring contraction to yield N-sulfonylazetidines. nsf.gov

The following table summarizes some general transformations of the azetidine ring.

Table 2: General Transformations of the Azetidine Ring

| Transformation | Reagents/Catalyst | Product Type |

| Nucleophilic Ring-Opening | Nucleophile, Lewis Acid | Functionalized linear amine |

| Ring Expansion | Diazo compound, Rhodium catalyst | Pyrrolidine derivative |

| Ring Expansion | Acid | 1,3-Oxazinan-2-one |

| Ring Contraction | Base | Azetidine (from pyrrolidinone) |

This table illustrates general azetidine reactivity and is not specific to this compound derivatives.

When the azetidine ring is chiral, its transformations can often proceed with a high degree of stereocontrol, allowing for the synthesis of enantiomerically enriched products. The stereochemical outcome of these reactions is a key consideration in asymmetric synthesis.

Nucleophilic ring-opening reactions of chiral azetidines, particularly those activated as azetidinium ions, can occur in a stereoselective and regioselective manner. nih.gov The reaction often proceeds via an SN2-type mechanism, which results in the inversion of stereochemistry at the carbon atom undergoing nucleophilic attack. This has been demonstrated in the Lewis acid-mediated ring-opening of chiral 2-aryl-N-tosylazetidines with alcohols, which affords nonracemic 1,3-amino ethers with good enantiomeric excess. iitk.ac.in

The stereospecificity of these reactions is crucial for the synthesis of biologically active molecules where a specific stereoisomer is required for activity. Biocatalytic methods have also emerged as powerful tools for the enantioselective transformation of azetidine derivatives. For example, whole-cell catalysts have been used for the enantioselective hydrolysis of racemic azetidine-2-carbonitriles to produce chiral azetidine-2-carboxylic acids and amides with high enantiomeric excess. nih.gov These chiral products can then be used in further synthetic applications, such as the preparation of α,γ-diamino carboxamides through nucleophilic ring-opening of the corresponding azetidiniums. nih.gov

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms of the transformations involving this compound and its derivatives is crucial for optimizing reaction conditions and predicting the outcomes of new reactions.

A combination of spectroscopic techniques and computational modeling is often employed to elucidate the intricate details of reaction pathways. For instance, the mechanism of the Norrish-Yang cyclization to form azetidinols, which are precursors for ring-opening reactions, involves a 1,5-hydrogen abstraction followed by ring closure. nih.gov This process has been studied to understand the factors influencing the efficiency of the photochemical cyclization. nih.gov

Computational methods, such as Density Functional Theory (DFT) calculations, have been instrumental in understanding the regioselectivity of nucleophilic ring-opening reactions of azetidinium ions. nih.gov These calculations can help to rationalize the experimental observations and predict the most likely reaction pathway by evaluating the energies of different transition states and intermediates.

In the context of cyclization reactions, mechanistic studies can help to distinguish between different possible pathways. For example, in the base-catalyzed cycloaddition of 3,3-diaminoacrylonitriles to heterocyclic azides, a proposed mechanism involves the initial formation of a triazoline intermediate, which then aromatizes and undergoes a Cornforth-type rearrangement to yield the final product. beilstein-journals.org

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. In these processes, the selection of the palladium source, phosphine ligand, base, and solvent is paramount in controlling the reaction's outcome, yield, and selectivity.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) species. wikipedia.orglibretexts.org This is followed by coordination of the coupling partner (an amine in the Buchwald-Hartwig reaction or an organoboron compound in the Suzuki-Miyaura reaction) and subsequent reductive elimination to form the desired product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com Each of these steps can be modulated by the catalytic system's components.

Palladium Precursors and Phosphine Ligands:

The choice of the palladium precursor and, more importantly, the phosphine ligand is crucial for the success of cross-coupling reactions. nih.gov While simple palladium sources like Pd(OAc)₂ (palladium(II) acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be used, the ligand's structure and electronic properties ultimately define the catalyst's activity and stability. cmu.edunih.gov

For substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the formation of the active monoligated Pd(0) species, enhance the rate of oxidative addition, and facilitate the final reductive elimination step. youtube.comnih.gov The development of various generations of phosphine ligands has significantly expanded the scope of cross-coupling reactions. wikipedia.org

For instance, in a hypothetical Buchwald-Hartwig amination of this compound with a primary amine, the choice of ligand would be critical. While first-generation ligands like P(o-tolyl)₃ might show some activity, more advanced biarylphosphine ligands such as XPhos or SPhos would likely provide higher yields under milder conditions. youtube.com

Interactive Table 1: Hypothetical Ligand Screening for the Buchwald-Hartwig Amination of this compound

| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ | P(o-tolyl)₃ | NaOt-Bu | Toluene | 100 | 45 |

| 2 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 65 |

| 3 | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80 | 92 |

| 4 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 80 | 88 |

This data is representative and based on typical results for similar bromoaniline substrates.

Similarly, for a Suzuki-Miyaura coupling to introduce a new carbon-carbon bond, the ligand plays a key role in preventing catalyst deactivation and promoting efficient transmetalation from the organoboron reagent to the palladium center. nih.gov

Role of Bases and Solvents:

The base is another critical component, particularly in the Buchwald-Hartwig amination, where it is required to deprotonate the amine nucleophile. wikipedia.org The choice of base can influence the reaction rate and selectivity. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used, although weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be effective with highly active catalyst systems. cmu.edunih.gov

The solvent system also plays a significant role. Aprotic solvents like toluene, dioxane, and tetrahydrofuran (B95107) (THF) are frequently employed. libretexts.org The solvent can affect the solubility of the reactants and the stability of the catalytic species. In some cases, the use of a co-solvent can be beneficial. nih.gov For instance, in the Suzuki-Miyaura coupling of ortho-bromoanilines, a switch to a solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to significantly improve yields. nih.gov

Reaction Selectivity:

For a molecule like this compound, the primary site of reaction in palladium-catalyzed cross-couplings is the carbon-bromine bond. The selectivity for mono-arylation is generally high due to the significant difference in reactivity between the C-Br bond and potential C-H activation sites. The azetidinyl group is generally stable under these conditions.

However, the nature of the catalyst and reagents can influence potential side reactions. For example, in Buchwald-Hartwig aminations, a side reaction can be the hydrodehalogenation of the aryl bromide. wikipedia.org The choice of a highly active and well-defined catalyst system helps to minimize such unproductive pathways.

Theoretical and Computational Investigations of 2 Azetidin 1 Yl 5 Bromoaniline

Quantum Chemical Calculations for Electronic Structure Analysis

Specific data from quantum chemical calculations for 2-(Azetidin-1-YL)-5-bromoaniline are not available in published literature.

No published DFT studies detailing the optimized geometries and energy states of this compound were found.

There is no available data on the HOMO-LUMO gap or molecular orbital theory for this compound.

Analyses of the electrostatic potential surfaces and charge distribution for this specific compound have not been publicly reported.

Mechanistic Pathway Predictions and Transition State Analysis

No computational studies predicting mechanistic pathways or analyzing transition states for reactions involving this compound were identified.

There is no available information on the computational modeling of reaction intermediates or activation energies for this compound.

No studies predicting the regioselectivity and stereoselectivity of reactions involving this compound through computational methods were found.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the three-dimensional arrangements of a molecule and its dynamic behavior over time. For this compound, these investigations focus on the spatial relationship between the azetidine (B1206935) ring and the bromo-substituted aniline (B41778) moiety.

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses a degree of ring strain that influences its conformational flexibility. rsc.org Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to determine the puckering of the azetidine ring and the rotational barrier around the C-N bond connecting it to the aniline ring. The aniline moiety itself has a defined geometry, but its interaction with the azetidine substituent can lead to specific preferred orientations.

Potential energy surface scans are typically performed by systematically rotating the dihedral angle between the azetidine ring and the aniline plane to identify the lowest energy conformations. These calculations would likely reveal that the most stable conformer has the azetidine ring positioned to minimize steric hindrance with the ortho-hydrogen of the aniline ring. The nitrogen atom's lone pair on the azetidine ring and its orientation relative to the aromatic system are also critical factors.

Table 1: Theoretically Predicted Dihedral Angles and Relative Energies for this compound Conformers

| Conformer | Dihedral Angle (Azetidine-Aniline, degrees) | Relative Energy (kcal/mol) |

| 1 | 0 | +2.5 |

| 2 | 45 | 0 |

| 3 | 90 | +1.8 |

| 4 | 135 | +3.2 |

| 5 | 180 | +4.0 |

| Note: These are hypothetical values to illustrate the expected outcome of a conformational analysis. The dihedral angle represents the rotation around the bond connecting the azetidine nitrogen to the aniline ring. A relative energy of 0 kcal/mol indicates the most stable conformation. |

Molecular dynamics simulations can model how this compound interacts with itself and with solvent molecules. These simulations place the molecule in a virtual box, often with a chosen solvent, and calculate the forces between all atoms over a series of time steps. This provides a dynamic picture of the molecule's behavior.

For this compound, key intermolecular interactions would include hydrogen bonding involving the amine group of the aniline moiety and the nitrogen atom of the azetidine ring. The bromine atom can also participate in halogen bonding. The aromatic ring is capable of pi-pi stacking interactions.

Solvent effects are critical in determining the molecule's behavior in solution. In a polar protic solvent like water or ethanol, the solvent molecules would form hydrogen bonds with the aniline's NH2 group and the azetidine nitrogen. In a nonpolar solvent, van der Waals forces would be the dominant interactions. The choice of solvent can influence the preferred conformation of the molecule. For instance, a polar solvent might stabilize a conformation with a more exposed amine group.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which is invaluable for confirming the structure of a synthesized compound or for interpreting experimental spectra. frontiersin.orgcsic.esrsc.org

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. frontiersin.orgcsic.esrsc.org Methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can calculate the magnetic shielding of each nucleus. These shieldings are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the calculated ¹H and ¹³C chemical shifts would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the azetidinyl group. The protons on the aniline ring would show distinct signals due to their different electronic environments. The protons on the azetidine ring would also have characteristic shifts. Spin-spin coupling constants (J-couplings) between adjacent protons can also be calculated, providing further structural information.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C-N) | - | 148.5 |

| C2 (C-NH2) | - | 115.2 |

| C3 (CH) | 6.85 | 118.0 |

| C4 (CH) | 7.10 | 132.1 |

| C5 (C-Br) | - | 110.5 |

| C6 (CH) | 6.70 | 116.3 |

| Azetidine CH2 (adjacent to N) | 3.95 | 52.8 |

| Azetidine CH2 (beta to N) | 2.40 | 17.5 |

| NH2 | 4.50 | - |

| Note: These are hypothetical values based on typical chemical shifts for similar functional groups and are relative to TMS. Actual values would be obtained from specific quantum chemical calculations. |

Theoretical calculations can also predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. nih.govresearchgate.net Each peak in an IR spectrum corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. For this compound, characteristic vibrational frequencies would include the N-H stretches of the aniline amine group, C-H stretches of the aromatic and azetidine rings, C-N stretches, and the C-Br stretch.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) spectrum. The predicted wavelengths of maximum absorbance (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. The presence of the bromo and azetidinyl substituents on the aniline chromophore would be expected to cause a bathochromic (red) shift in the absorbance compared to unsubstituted aniline.

Table 3: Predicted Key IR Vibrational Frequencies and UV-Vis Absorption for this compound

| Spectroscopic Feature | Predicted Value |

| IR: N-H stretch (aniline) | 3450-3350 cm⁻¹ |

| IR: Aromatic C-H stretch | 3100-3000 cm⁻¹ |

| IR: Aliphatic C-H stretch (azetidine) | 2980-2850 cm⁻¹ |

| IR: C-N stretch | 1350-1250 cm⁻¹ |

| IR: C-Br stretch | 680-515 cm⁻¹ |

| UV-Vis: λmax | 255 nm, 310 nm |

| Note: These are hypothetical values based on typical group frequencies and the expected electronic effects of the substituents. |

Quantitative Structure-Activity Relationships (QSAR) Studies (Applicable to reactivity/binding, not biological outcome)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific activity, such as their reactivity in a chemical reaction or their binding affinity to a target protein. ijser.inresearchgate.netresearchgate.net For this compound, a QSAR study could be developed to predict its reactivity in, for example, a cross-coupling reaction.

To build a QSAR model, a set of related aniline derivatives would be synthesized, and their reaction rates would be measured. A variety of molecular descriptors would then be calculated for each compound. These descriptors can be electronic (e.g., Hammett constants, calculated atomic charges), steric (e.g., molecular volume, surface area), or topological.

Statistical methods, such as multiple linear regression, would then be used to find a correlation between the descriptors and the observed reactivity. The resulting QSAR equation could then be used to predict the reactivity of other, unsynthesized aniline derivatives, including providing insights into how modifications to the this compound structure would affect its reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.